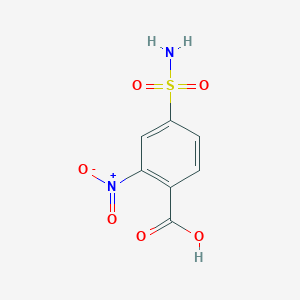

2-Nitro-4-sulfamoylbenzoic acid

Description

Properties

IUPAC Name |

2-nitro-4-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRCSZFTPTUQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Nitro 4 Sulfamoylbenzoic Acid

Reaction Kinetics and Thermodynamic Analysis

The reactivity of 2-Nitro-4-sulfamoylbenzoic acid is intrinsically linked to its molecular structure, which features a carboxylic acid group, a nitro group, and a sulfamoyl group attached to a benzene (B151609) ring. While specific kinetic and thermodynamic data for 2-Nitro-4-sulfamoylbenzoic acid are not extensively detailed in the provided search results, the reactivity of its constituent functional groups provides a basis for understanding its chemical behavior. For instance, the synthesis of the related compound 2-nitro-4-methylsulfonylbenzoic acid through the oxidation of 2-nitro-4-methylsulfonyltoluene has been studied, with optimal reaction conditions identified to achieve a yield of 78.3%. asianpubs.orgresearchgate.net This process was thoroughly investigated by varying reactant molar ratios, reaction temperature, and the amount of catalyst to determine the optimal process. asianpubs.orgresearchgate.net

In a patented method for preparing 2-nitro-4-methylsulfonyl benzoic acid, the reaction is carried out by using 2-nitro-4-methylsulfonyltoluene as the raw material, with sulfuric acid as a reaction medium and a transition metal oxide as a catalyst. google.com The reaction is controlled by adjusting the rate of addition of nitric acid and the gas-liquid ratio. google.com Another process for preparing 4-nitro-2-sulfobenzoic acid involves the oxidation of 4-nitrotoluene-2-sulfonic acid with nitric acid in an aqueous system at temperatures between 120 to 170°C and pressures up to 12 bar. google.com

The thermodynamic stability and reactivity of aromatic compounds are influenced by their functional groups. The presence of both an electron-withdrawing nitro group and a sulfamoyl group on the benzene ring affects the electron density distribution and, consequently, the acidity of the carboxylic acid and the reactivity of the ring towards nucleophilic and electrophilic attack.

Interactive Data Table: Synthesis of Related Nitro-Sulfonylbenzoic Acids

| Product | Reactant | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) |

| 2-Nitro-4-methylsulfonylbenzoic Acid | 2-Nitro-4-methylsulfonyltoluene | CuO/Al2O3, H2O2 | Varied | Not specified | 78.3 asianpubs.orgresearchgate.net |

| 2-Nitro-4-methylsulfonylbenzoic Acid | 2-Nitro-4-methylsulfonyltoluene | Transition metal oxide, Nitric acid, Sulfuric acid | 130-170 | 0-1.6 MPa | Not specified google.com |

| 4-Nitro-2-sulfobenzoic Acid | 4-Nitrotoluene-2-sulfonic acid | Nitric acid | 120-170 | Up to 12 bar | Not specified google.com |

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of 2-Nitro-4-sulfamoylbenzoic acid is crucial for predicting its behavior in chemical reactions and for designing synthetic pathways.

Nucleophilic Acyl Substitution Pathways of Carboxylic Acids

The carboxylic acid group of 2-Nitro-4-sulfamoylbenzoic acid is a primary site for nucleophilic acyl substitution reactions. libretexts.orgpressbooks.pub This type of reaction involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile. libretexts.orgpressbooks.pub The general mechanism proceeds through a two-stage process: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl group with the expulsion of a leaving group. vanderbilt.edu

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is influenced by the nature of the leaving group and the electrophilicity of the carbonyl carbon. pressbooks.pubuomustansiriyah.edu.iq More reactive derivatives, such as acid chlorides, can be used to synthesize less reactive derivatives like esters and amides. pressbooks.pubvanderbilt.edu For instance, acid chlorides react with alcohols to yield esters and with ammonia (B1221849) or amines to produce amides. vanderbilt.eduuomustansiriyah.edu.iq The conversion of a carboxylic acid to an acid chloride is often achieved using thionyl chloride (SOCl₂). libretexts.org The mechanism involves the carboxylic acid acting as a nucleophile, attacking the electrophilic sulfur of thionyl chloride. libretexts.org

Mechanistic Aspects of 1,3-Dipolar Cycloaddition Reactions in Related Systems

While direct involvement of 2-Nitro-4-sulfamoylbenzoic acid in 1,3-dipolar cycloadditions is not documented in the provided results, this class of reactions is fundamental to the synthesis of five-membered heterocyclic rings. numberanalytics.comnumberanalytics.comwikipedia.org A 1,3-dipolar cycloaddition is a concerted reaction between a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne. numberanalytics.comnumberanalytics.com The mechanism is understood through frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other facilitates the reaction. numberanalytics.com

Factors influencing the rate and selectivity of these reactions include electronic effects, steric hindrance, and the solvent. numberanalytics.comnumberanalytics.com Theoretical studies, such as those using DFT methods, can provide detailed insights into the pericyclic mechanism and charge transfers between the reacting partners, which helps in understanding the stereochemical outcomes. scispace.com Mechanistic investigations of the reaction between bifunctional 2-pyridylselenyl reagents and nitriles have suggested an asynchronous cycloaddition nature of the process. rsc.org

Proton-Exchange Equilibria in Acid-Base Reactions

The acidic and basic properties of 2-Nitro-4-sulfamoylbenzoic acid are governed by proton-exchange equilibria. In the Brønsted-Lowry theory, an acid is a proton donor and a base is a proton acceptor. libretexts.org When an acid reacts with a base, a proton is transferred, resulting in the formation of a conjugate base and a conjugate acid. libretexts.org The strength of an acid is determined by its ability to donate a proton, and the strength of a base is determined by its ability to accept a proton. youtube.com

The acidity of aromatic compounds can be significantly influenced by the stability of the resulting conjugate base. pearson.com The presence of electron-withdrawing groups, such as the nitro and sulfamoyl groups on the benzene ring of 2-Nitro-4-sulfamoylbenzoic acid, increases the acidity of the carboxylic acid by stabilizing the negative charge of the carboxylate anion through resonance and inductive effects. The sulfonation of benzene is a reversible reaction, and the mechanism for desulfonation is the reverse of the sulfonation mechanism. rutgers.edu Excited-state proton-transfer reactions can also play a role in the acid-base chemistry of aromatic compounds. acs.org

Influence of Reaction Parameters on Reactivity

The outcome of chemical reactions involving 2-Nitro-4-sulfamoylbenzoic acid is highly dependent on the reaction conditions.

Temperature and Pressure Effects on Reaction Outcomes

Temperature and pressure are critical parameters that influence reaction rates, equilibrium positions, and product distribution. solubilityofthings.comslideshare.netcsjmu.ac.in An increase in temperature generally increases the rate of reaction by providing molecules with higher kinetic energy, leading to more frequent and energetic collisions. solubilityofthings.com However, for reversible reactions, the effect of temperature on the equilibrium position depends on whether the reaction is exothermic or endothermic, as described by Le Châtelier's Principle. solubilityofthings.comquora.com For exothermic reactions, increasing the temperature shifts the equilibrium towards the reactants, while for endothermic reactions, it shifts it towards the products. solubilityofthings.comquora.com

Pressure significantly affects reactions involving gases. solubilityofthings.com An increase in pressure will favor the side of the reaction with fewer moles of gas. solubilityofthings.comquora.com In the synthesis of related compounds, such as 4-nitro-2-sulfobenzoic acid, the reaction is carried out under elevated pressure to control the reaction and improve the yield. google.com Similarly, in the preparation of 2-nitro-4-methylsulfonyl benzoic acid, the system pressure is maintained at a specific level. google.com Therefore, careful control of temperature and pressure is essential for optimizing the synthesis and reactions of 2-Nitro-4-sulfamoylbenzoic acid.

Interactive Data Table: General Effects of Temperature and Pressure on Reactions

| Parameter Change | Effect on Reaction Rate | Effect on Equilibrium (Exothermic) | Effect on Equilibrium (Endothermic) | Effect on Equilibrium (Gaseous, Increased Moles) |

| Increase Temperature | Increases solubilityofthings.com | Shifts to Reactants solubilityofthings.comquora.com | Shifts to Products solubilityofthings.comquora.com | Varies |

| Decrease Temperature | Decreases | Shifts to Products solubilityofthings.comquora.com | Shifts to Reactants solubilityofthings.comquora.com | Varies |

| Increase Pressure | Increases (for gases) solubilityofthings.com | No significant effect | No significant effect | Shifts to Reactants solubilityofthings.comquora.com |

| Decrease Pressure | Decreases (for gases) | No significant effect | No significant effect | Shifts to Products solubilityofthings.comquora.com |

pH Optimization of Nucleophilic Processes

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like 2-Nitro-4-sulfamoylbenzoic acid. The presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho and para to a potential leaving group, activates the aromatic ring towards attack by nucleophiles. psu.edulibretexts.orglibretexts.orgsemanticscholar.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The pH of the reaction medium is a critical parameter in controlling the rate and efficiency of these nucleophilic processes. It influences the speciation and reactivity of the nucleophile and can affect the stability of intermediates. For instance, in reactions involving amine nucleophiles, the pH must be high enough to ensure a significant concentration of the free amine, which is the active nucleophilic species, rather than its protonated, non-nucleophilic ammonium (B1175870) form. However, excessively high pH can lead to side reactions, such as the deprotonation of other functional groups or hydrolysis.

While specific studies on the pH optimization for nucleophilic substitution on 2-Nitro-4-sulfamoylbenzoic acid are not extensively documented, related processes offer insight. For example, in the synthesis of the diuretic drug furosemide (B1674285), which shares a similar structural motif, pH control is crucial for the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine (B118560) and for the subsequent precipitation of the product. researchgate.netgoogle.com In one patented method, the precipitation of furosemide is achieved by adjusting the pH to a range of 3-4 with hydrochloric acid. researchgate.net In another example, related to peptide chemistry, the modification of a peptide's N-terminal amino acid with a similar activated benzoic acid derivative was carried out in a MOPS buffer at a pH of 7.6.

The optimal pH for a nucleophilic substitution on 2-Nitro-4-sulfamoylbenzoic acid will therefore depend on the specific nucleophile and the leaving group. A systematic study would be required to determine the ideal pH for maximizing the reaction rate and yield while minimizing side products. The general principle involves finding a balance where the nucleophile is sufficiently deprotonated to be reactive, without causing unwanted reactions or degradation of the starting material or product.

Table 1: Examples of pH Conditions in Related Nucleophilic Substitution Reactions

| Reaction | Substrate | Nucleophile | pH | Solvent | Purpose of pH Control | Reference |

| Furosemide Synthesis | 2,4-dichloro-5-sulfamoylbenzoic acid | Furfuryl amine | 3-4 | N,N-Dimethylformamide / Water | Precipitation of product | researchgate.net |

| Furosemide Synthesis | 2,4-dichloro-5-sulfamoylbenzoic acid | Furfuryl amine | >7 (dissolution), 3-4 (precipitation) | Ethanol (B145695) / Water | Purification of crude product | researchgate.net |

| Peptide Modification | Activated ester of a benzoic acid derivative | N-terminal amino acid of a peptide | 7.6 | MOPS buffer / Acetonitrile | Facilitate nucleophilic attack |

Catalyst Role and Performance in Oxidation Reactions

The oxidation of aromatic compounds is a fundamental transformation in organic synthesis. In the context of 2-Nitro-4-sulfamoylbenzoic acid, the focus of oxidation would typically be on a precursor molecule, such as 2-nitro-4-sulfamoyltoluene, to form the corresponding benzoic acid. The carboxylic acid group itself is generally resistant to further oxidation under typical conditions. The efficiency and selectivity of such oxidation reactions are often highly dependent on the choice of catalyst and reaction conditions.

Various catalytic systems have been developed for the oxidation of substituted toluenes to their corresponding benzoic acids. These systems often employ transition metal salts and co-catalysts to facilitate the reaction with an oxidizing agent, such as oxygen or nitric acid.

One effective method involves the use of manganese dioxide (MnO₂) in conjunction with N-hydroxyphthalimide (NHPI) as a catalyst system for the aerobic oxidation of p-nitrotoluene. google.com In this system, NHPI acts as a radical mediator, while MnO₂ facilitates the catalytic cycle. Studies have shown that this method can achieve high conversion and selectivity under relatively mild conditions. For example, the oxidation of p-nitrotoluene at 110°C under 0.4 MPa of air pressure for 4 hours can result in a 97% conversion and an 89% isolated yield of p-nitrobenzoic acid. google.com

Another well-established catalytic system for the oxidation of alkylaromatics is the combination of cobalt and manganese salts with a bromine source, often in an acetic acid solvent. chemicalbook.com This system is effective for the oxidation of p-nitrotoluene to p-nitrobenzoic acid. For instance, using cobalt acetate (B1210297) and manganese acetate with ammonium bromide as catalysts in glacial acetic acid at elevated temperatures can yield the desired carboxylic acid. chemicalbook.com

The oxidation of nitrotoluenes can also be achieved using stronger oxidizing agents like nitric acid, with a catalyst to improve efficiency. For example, the synthesis of 2-nitro-4-methylsulfonylbenzoic acid from its corresponding toluene (B28343) derivative has been reported using 68% nitric acid in the presence of vanadium pentoxide (V₂O₅) as a catalyst at 140°C. google.com This process can achieve a high yield of 98%. google.com

The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of the desired benzoic acid derivative while minimizing side reactions, such as over-oxidation or reactions involving the nitro and sulfamoyl groups.

Table 2: Catalyst Performance in the Oxidation of Nitrotoluene Derivatives

| Substrate | Catalyst System | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| p-Nitrotoluene | MnO₂ / NHPI | Air (0.4 MPa) | 110 | 4 | 97 | 89 | google.com |

| p-Nitrotoluene | Co(OAc)₂ / Mn(OAc)₂ / NH₄Br | O₂ | 175 | - | - | 87 | chemicalbook.com |

| 2-Nitro-4-methylsulfonyltoluene | V₂O₅ | 68% HNO₃ / O₂ | 140 | ~11 | >99 | 98 | google.com |

| o-Nitrotoluene | MnO₂ / RuO₄ | O₂ (0.1-2 MPa) | 100-150 | 5-15 | - | High |

Spectroscopic and Crystallographic Characterization of 2 Nitro 4 Sulfamoylbenzoic Acid and Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For 2-Nitro-4-sulfamoylbenzoic acid, the key functional groups are the carboxylic acid, the aromatic nitro group, and the sulfonamide.

The carboxylic acid group gives rise to several characteristic absorption bands. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The C=O (carbonyl) stretching vibration is anticipated to appear as a strong, sharp band around 1700 cm⁻¹. For instance, in 2-nitrobenzoic acid, a related compound, the O-H stretch is observed as a broad feature, and the C=O stretch is prominent. nih.govchemicalbook.comnist.govnist.gov

The nitro group (NO₂) vibrations are also distinctive. Two strong bands are expected: one for the asymmetric stretching vibration, typically in the range of 1550-1500 cm⁻¹, and another for the symmetric stretching vibration, usually between 1370-1330 cm⁻¹. In the spectrum of 2-nitrobenzoic acid, these bands are clearly identifiable. nih.govresearchgate.net

The sulfamoyl group (-SO₂NH₂) will also present characteristic peaks. The N-H stretching vibrations of the sulfonamide are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric S=O stretching vibrations are typically strong and found near 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. In the closely related 4-sulfamoylbenzoic acid, these sulfonamide and sulfonyl peaks are defining features of its IR spectrum. sigmaaldrich.com

The benzene (B151609) ring itself will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-650 cm⁻¹ range.

Based on these comparisons, a hypothetical FT-IR spectrum of 2-Nitro-4-sulfamoylbenzoic acid would be a composite of these features, with some shifts in peak positions due to the electronic interactions between the electron-withdrawing nitro and sulfamoyl groups and the carboxylic acid function on the aromatic ring.

Table 1: Predicted FT-IR Data for 2-Nitro-4-sulfamoylbenzoic acid based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Analogous Compound |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) | 2-Nitrobenzoic acid |

| Carboxylic Acid | C=O stretch | ~1700 | 2-Nitrobenzoic acid |

| Nitro Group | Asymmetric NO₂ stretch | 1550-1500 | 2-Nitrobenzoic acid |

| Nitro Group | Symmetric NO₂ stretch | 1370-1330 | 2-Nitrobenzoic acid |

| Sulfamoyl Group | N-H stretch | 3400-3200 | 4-Sulfamoylbenzoic acid |

| Sulfamoyl Group | Asymmetric SO₂ stretch | 1350-1310 | 4-Sulfamoylbenzoic acid |

| Sulfamoyl Group | Symmetric SO₂ stretch | 1170-1150 | 4-Sulfamoylbenzoic acid |

| Aromatic Ring | C-H stretch | >3000 | General Aromatic Compounds |

| Aromatic Ring | C=C stretch | 1600-1450 | General Aromatic Compounds |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For 2-Nitro-4-sulfamoylbenzoic acid, the symmetric stretching of the nitro group, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum, typically around 1350 cm⁻¹. The vibrations of the aromatic ring, particularly the ring "breathing" modes, also tend to produce strong Raman bands. In studies of 4-mercaptobenzoic acid, another benzene derivative, the aromatic ring vibrations are prominent in the Raman spectrum. sigmaaldrich.cn The sulfonyl (S=O) symmetric stretch is also expected to be Raman active.

Due to the lack of specific experimental data for 2-Nitro-4-sulfamoylbenzoic acid, a detailed Raman analysis remains speculative. However, based on the principle of mutual exclusion for centrosymmetric molecules (which does not strictly apply here but offers a guideline), vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Nitro-4-sulfamoylbenzoic acid, we would expect to see signals for the aromatic protons, the carboxylic acid proton, and the sulfonamide protons.

The aromatic region of the spectrum would be of particular interest. Due to the substitution pattern (at positions 1, 2, and 4), the three aromatic protons are in distinct chemical environments and would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets. The strong electron-withdrawing nature of both the nitro and sulfamoyl groups would shift these proton signals downfield (to higher ppm values), likely in the range of 7.5 to 8.5 ppm. For comparison, in 2-nitrobenzoic acid, the aromatic protons are observed in a similar downfield region. spectrabase.com

The carboxylic acid proton is typically a broad singlet that appears far downfield, often above 10 ppm, and its position can be highly dependent on the solvent and concentration. The two protons of the sulfonamide (NH₂) would also likely appear as a singlet, with a chemical shift that can vary but is generally found in the range of 7 to 8 ppm.

Table 2: Predicted ¹H NMR Data for 2-Nitro-4-sulfamoylbenzoic acid based on Analogous Compounds

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Analogous Compound |

| Carboxylic Acid (-COOH) | > 10 | broad singlet | 2-Nitrobenzoic acid |

| Aromatic (Ar-H) | 7.5 - 8.5 | multiplet | 2-Nitrobenzoic acid |

| Sulfonamide (-SO₂NH₂) | 7.0 - 8.0 | singlet | 4-Sulfamoylbenzoic acid |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For 2-Nitro-4-sulfamoylbenzoic acid, seven distinct signals are expected: six for the aromatic carbons and one for the carboxylic carbon.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the approximate range of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro, sulfamoyl, and carboxylic acid groups (C1, C2, and C4) are expected to be the most deshielded and thus appear at the lower end of this range. In 2-nitrobenzoic acid, the carboxylic carbon and the aromatic carbons show signals in these expected regions. chemicalbook.com Similarly, data for 4-sulfamoylbenzoic acid shows the expected chemical shifts for the carbons of the substituted benzene ring. nih.gov

The specific chemical shifts of the aromatic carbons would provide valuable confirmation of the substitution pattern. For example, the carbon bearing the nitro group (C2) and the one bearing the sulfamoyl group (C4) would have their chemical shifts significantly influenced by these substituents.

Table 3: Predicted ¹³C NMR Data for 2-Nitro-4-sulfamoylbenzoic acid based on Analogous Compounds

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Analogous Compound |

| Carboxylic Acid (-COOH) | 165-175 | 2-Nitrobenzoic acid |

| Aromatic (C-COOH) | ~130 | 2-Nitrobenzoic acid |

| Aromatic (C-NO₂) | ~148 | 2-Nitrobenzoic acid |

| Aromatic (C-SO₂NH₂) | ~145 | 4-Sulfamoylbenzoic acid |

| Aromatic (C-H) | 120-140 | General Aromatic Compounds |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

For 2-Nitro-4-sulfamoylbenzoic acid (C₇H₆N₂O₆S), the calculated molecular weight is approximately 246.20 g/mol . In a mass spectrum, a peak corresponding to the molecular ion [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ (m/z ≈ 247.21) or the deprotonated molecule [M-H]⁻ (m/z ≈ 245.19), would be expected.

The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl group (-OH, 17 Da) and the loss of the entire carboxylic acid group (-COOH, 45 Da). For nitroaromatic compounds, the loss of NO₂ (46 Da) is a characteristic fragmentation. The sulfamoyl group could fragment through the loss of SO₂ (64 Da) or the entire SO₂NH₂ group (80 Da). Analysis of the mass spectrum of the closely related 2-nitro-4-methylsulfonylbenzoic acid shows fragments consistent with these types of cleavage events. nih.gov

Table 4: Predicted Mass Spectrometry Data for 2-Nitro-4-sulfamoylbenzoic acid

| Ion | Predicted m/z |

| [M]⁺ | ~246.20 |

| [M+H]⁺ | ~247.21 |

| [M-H]⁻ | ~245.19 |

| [M-OH]⁺ | ~229.19 |

| [M-COOH]⁺ | ~201.15 |

| [M-NO₂]⁺ | ~200.20 |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Mechanistic Studies and Intermediate Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for the analysis of polar, nonvolatile compounds like 2-Nitro-4-sulfamoylbenzoic acid. sci-hub.se In negative ion mode, ESI typically generates a deprotonated molecule, [M-H]⁻. For 2-Nitro-4-sulfamoylbenzoic acid, this would correspond to an ion at m/z 245.

Tandem mass spectrometry (MS/MS) is then employed to gain structural insights by inducing fragmentation of the precursor ion. sci-hub.se This is invaluable for mechanistic studies, allowing for the identification of reaction intermediates and degradation products. For instance, in studies of related nitroaromatic compounds, ESI-MS/MS has been used to identify products of degradation reactions, providing clues about the transformation pathways. researchgate.net

The fragmentation of the deprotonated 2-Nitro-4-sulfamoylbenzoic acid ion would likely proceed through characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group, loss of the nitro group (NO₂, 46 Da), or cleavage of the sulfamoyl group (SO₂NH₂, 80 Da). By analyzing the fragmentation patterns, it is possible to confirm the structure of the parent molecule and identify any intermediates that may form during a chemical reaction.

Table 1: Predicted ESI-MS/MS Fragmentation of Deprotonated 2-Nitro-4-sulfamoylbenzoic Acid

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 245 | [M-H-CO₂]⁻ | CO₂ (44 Da) | 201 |

| 245 | [M-H-NO₂]⁻ | NO₂ (46 Da) | 199 |

| 245 | [M-H-SO₂NH₂]⁻ | SO₂NH₂ (80 Da) | 165 |

This table represents predicted fragmentation patterns based on the chemical structure and common fragmentation behaviors of similar organic acids.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. sci-hub.senih.gov This is a critical step in confirming the identity of a newly synthesized compound or an unknown impurity. For 2-Nitro-4-sulfamoylbenzoic acid (C₇H₆N₂O₆S), the theoretical exact mass of the neutral molecule is 246.0001. HRMS can measure this with a high degree of accuracy, typically within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass. This technique is particularly powerful when combined with liquid chromatography (LC-HRMS) to analyze complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize compounds containing chromophores. The 2-Nitro-4-sulfamoylbenzoic acid molecule contains a benzene ring substituted with a nitro group and a carboxylic acid, both of which are strong chromophores. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or water, is expected to show characteristic absorption bands.

Based on data for related compounds like 2-nitrobenzoic acid, one would expect strong absorption in the UV region. nist.gov The spectrum is influenced by the solvent and the pH of the solution, as the ionization state of the carboxylic acid and sulfamoyl groups can affect the electronic structure of the molecule. rsc.org For example, studies on other benzoic acid derivatives have shown shifts in the absorption maxima upon deprotonation of the carboxylic acid group. rsc.org

Table 2: Expected UV-Vis Absorption Maxima for 2-Nitro-4-sulfamoylbenzoic Acid in Ethanol

| Compound | Expected λmax (nm) | Molar Absorptivity (ε) |

| 2-Nitro-4-sulfamoylbenzoic Acid | ~250-260 and ~290-310 | To be determined experimentally |

This table presents expected absorption regions based on data from structurally similar nitrobenzoic acids.

X-ray Diffraction (XRD) Techniques

Powder X-ray diffraction (PXRD) is a non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. jocpr.comresearchgate.net Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that particular crystalline form. The technique is used to confirm that the synthesized bulk material corresponds to the structure determined by single-crystal XRD. It is also instrumental in identifying the presence of different polymorphs, which are different crystalline forms of the same compound that can have different physical properties. For derivatives of 2-nitroaniline, PXRD has been used to confirm the crystal system and space group. researchgate.net

Thermal Analysis (e.g., Differential Scanning Calorimetry-Thermogravimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal stability and phase transitions of a material as a function of temperature. iitk.ac.in

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For 2-Nitro-4-sulfamoylbenzoic acid, TGA would reveal the temperatures at which the compound decomposes, which is often a multi-step process for nitroaromatic compounds. scielo.brdoaj.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect phase transitions such as melting, crystallization, and solid-solid transitions. For nitrobenzoic acid isomers, DSC has been used to determine their melting points and the exothermic decomposition that occurs at higher temperatures. scielo.brresearchgate.net

A combined TGA-DSC analysis of 2-Nitro-4-sulfamoylbenzoic acid would provide a comprehensive thermal profile, indicating its melting point and decomposition range. The decomposition of nitrobenzoic acids is known to be an exothermic process, and these techniques can be used to assess the thermal hazards associated with the compound. scielo.brdoaj.org

Table 3: Anticipated Thermal Analysis Data for 2-Nitro-4-sulfamoylbenzoic Acid

| Analysis Type | Observation | Temperature Range (°C) |

| DSC | Melting Endotherm | To be determined experimentally |

| TGA/DSC | Exothermic Decomposition | >200 (based on related compounds) |

This table summarizes the expected thermal events based on studies of similar nitrobenzoic acid compounds.

Characterization of Multi-component Systems

While research exists on the multi-component systems of related nitrobenzoic acid derivatives, such as 2-chloro-4-nitrobenzoic acid, this information falls outside the strict scope of this article, which is focused solely on 2-Nitro-4-sulfamoylbenzoic acid. The formation of co-crystals is a significant area of research in crystal engineering, often utilized to modify the physicochemical properties of active pharmaceutical ingredients. These multi-component systems are typically characterized using a variety of analytical techniques to confirm their formation and elucidate their structural and physical properties.

Standard methods for the characterization of such systems would include:

Single-Crystal X-ray Diffraction (SCXRD): This technique provides definitive proof of co-crystal formation and offers detailed insights into the three-dimensional arrangement of the molecules within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds.

Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline sample, PXRD patterns are unique to a specific crystalline form and can differentiate a co-crystal from a simple physical mixture of the components.

Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine the melting point of the co-crystal, which is typically different from the melting points of the individual components.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in the chemical environment of functional groups. Shifts in the characteristic vibrational frequencies of the carboxylic acid, sulfamoyl, and nitro groups of 2-Nitro-4-sulfamoylbenzoic acid upon co-crystal formation would provide evidence of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution NMR can be used to probe the local chemical environment of specific nuclei (e.g., ¹H, ¹³C) and can indicate the formation of a multi-component system through changes in chemical shifts.

In the absence of specific experimental data for 2-Nitro-4-sulfamoylbenzoic acid multi-component systems, no data tables can be presented. Further research would be required to explore the potential of 2-Nitro-4-sulfamoylbenzoic acid to form co-crystals with other molecules and to characterize these new solid forms.

Computational Chemistry and Molecular Modeling of 2 Nitro 4 Sulfamoylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Nitro-4-sulfamoylbenzoic acid, these calculations would provide a deep insight into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

DFT studies would be the starting point for a computational investigation. By optimizing the molecular geometry, researchers could determine the most stable three-dimensional arrangement of the atoms. This would include precise bond lengths, bond angles, and dihedral angles. Such a study would reveal how the electron-withdrawing nitro and sulfamoyl groups influence the geometry of the benzene (B151609) ring and the carboxylic acid group.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis is critical for understanding the chemical reactivity of a molecule. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. For 2-Nitro-4-sulfamoylbenzoic acid, this analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Natural Bonding Orbital (NBO) Analysis for Hyperconjugation Effects

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It would quantify the interactions between filled and unfilled orbitals, which are crucial for understanding the stability arising from hyperconjugation. For this compound, NBO analysis could elucidate the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic ring and between the various functional groups, providing a quantitative measure of their electronic interactions.

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules. An MD simulation of 2-Nitro-4-sulfamoylbenzoic acid could provide insights into its conformational flexibility, solvation properties, and how it interacts with its surroundings on a dynamic basis.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict how a molecule might bind to a receptor, such as a protein. A patent for a method involving metalloenzymes lists 2-Nitro-4-sulfamoylbenzoic acid as a compound of interest and mentions computational modeling for protein binding. google.com However, specific docking studies detailing the binding mode, interaction energies, and key interacting amino acid residues for 2-Nitro-4-sulfamoylbenzoic acid with any specific protein target are not detailed in available literature. Such studies would be invaluable for understanding its potential biological activity.

Computational Assessment of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-interactions)

The molecular structure of 2-Nitro-4-sulfamoylbenzoic acid, featuring a carboxylic acid group, a sulfamoyl group (-SO₂NH₂), and a nitro group (-NO₂) attached to a benzene ring, provides multiple sites for significant intermolecular interactions. Computational analyses are essential for elucidating the nature and strength of these interactions.

Hydrogen Bonding: The sulfamoyl and carboxylic acid groups are primary sites for hydrogen bonding. The oxygen atoms of the sulfone and the carbonyl group, as well as the nitrogen of the nitro group, can act as hydrogen bond acceptors. unl.edu The hydrogen atoms on the sulfamoyl and carboxylic acid moieties can act as hydrogen bond donors. chem960.com Molecular electrostatic potential (MEP) maps can computationally identify these electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for hydrogen bonding and other non-covalent interactions. In related sulfamoylbenzoic acid derivatives, docking studies have consistently shown that the sulfamoyl group is crucial for forming hydrogen bonds with amino acid residues in the active sites of enzymes. researchgate.netnih.gov

Pi-Interactions: The aromatic benzene ring is capable of engaging in various π-interactions. These can include π-π stacking interactions with other aromatic rings, which are important for crystal lattice stability and binding to biological targets. rsc.org Furthermore, studies on structurally similar compounds have revealed the presence of pi-alkyl and pi-sigma interactions in binding pockets. nih.gov The electron-withdrawing nature of the nitro group can influence the electronic distribution of the aromatic ring, modulating the strength and nature of these π-interactions. researchgate.net Computational models show that such interactions, alongside hydrogen bonds, are critical for the binding of related molecules to the active sites of enzymes like α-glucosidase. researchgate.netnih.govnih.gov

Prediction of Binding Affinities for Molecular Recognition

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. uni-marburg.de Computational methods are widely used to predict the binding affinity of a ligand, such as 2-Nitro-4-sulfamoylbenzoic acid, to a specific biological target, typically a protein or enzyme.

These predictions are often achieved through molecular docking simulations. In this process, a computational model of the ligand is placed into the binding site of a target protein's three-dimensional structure. Scoring functions are then used to estimate the binding free energy, which indicates the strength of the interaction. nih.gov These scoring functions typically account for energetic contributions from electrostatics, van der Waals forces, and hydrophobicity. nih.gov

Research on related sulfamoylbenzoic acid derivatives demonstrates the utility of this approach. For instance, docking studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives against α-glucosidase and α-amylase have predicted binding energies ranging from -7.9 to -9.8 kcal/mol. researchgate.netnih.gov These studies highlight that interactions like hydrogen bonding and pi-interactions with active site residues are key determinants of binding affinity. researchgate.netnih.gov Similarly, phenylsulfonamide-based molecules have been shown to bind with high affinity to carbonic anhydrase, a principle that can be explored computationally for 2-Nitro-4-sulfamoylbenzoic acid. google.com Such computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing in drug discovery.

Conformational Analysis and Three-Dimensional Structure Prediction

Conformational analysis involves studying the different spatial arrangements of the atoms that can be achieved by rotation around single bonds. For 2-Nitro-4-sulfamoylbenzoic acid, key rotational bonds include the C-C bond of the carboxylic acid, the C-S bond of the sulfamoyl group, and the C-N bond of the nitro group. The orientation of these functional groups relative to the benzene ring can influence the molecule's ability to fit into a binding site and its potential for intermolecular interactions. Computational energy calculations can determine the most stable, low-energy conformations of the molecule. X-ray diffraction studies of similar compounds often reveal dimeric structures formed through hydrogen bonding between carboxylic acid groups in the solid state, a feature that can also be modeled computationally.

Computational Prediction of Molecular Properties

In addition to structure and interactions, computational methods can estimate a variety of physicochemical properties that are critical for understanding a compound's behavior.

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most important computationally predicted properties in medicinal chemistry.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen, nitrogen, and attached hydrogens) in a molecule. pitt.edu It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The TPSA is calculated by summing the surface contributions of individual polar fragments within the molecule, bypassing the need for a 3D structure calculation. pitt.edu For 2-Nitro-4-sulfamoylbenzoic acid, the computed TPSA is 152 Ų. nih.gov

LogP Estimation: LogP is a measure of a compound's lipophilicity (oil-water solubility). It is defined as the logarithm of the partition coefficient of a molecule between an organic phase (typically n-octanol) and an aqueous phase for the un-ionized species. chemaxon.com Higher LogP values indicate greater lipophilicity. LogP is a critical factor influencing how a drug is absorbed, distributed, metabolized, and excreted. Computational LogP estimation methods are generally based on summing the contributions of individual atoms or molecular fragments. chemaxon.com

The table below summarizes the computationally predicted molecular properties for 2-Nitro-4-sulfamoylbenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₆S | PubChem nih.gov |

| Molecular Weight | 246.2 g/mol | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 152 Ų | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) nih.gov |

| Hydrogen Bond Donor Count | 3 | Computed by PubChem chem960.comnih.gov |

| Hydrogen Bond Acceptor Count | 7 | Computed by PubChem nih.gov |

| Rotatable Bond Count | 3 | Computed by PubChem nih.gov |

Supramolecular Chemistry and Crystal Engineering of Nitro and Sulfamoylbenzoic Acid Systems

Cocrystal Formation and Design

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a powerful strategy in crystal engineering. The selection of appropriate coformers and the understanding of the resulting intermolecular interactions are crucial for the rational design of cocrystals with desired properties.

Achiral Benzoic Acid Derivatives as Chiral Cocrystal Building Blocks

While not directly about 2-nitro-4-sulfamoylbenzoic acid, the principle of using achiral benzoic acid derivatives to form chiral cocrystals is a relevant concept in crystal engineering. This approach leverages the directional nature of hydrogen bonds and other intermolecular interactions to create non-centrosymmetric crystal structures from achiral components. The specific arrangement of functional groups on the benzoic acid scaffold can guide the self-assembly process, leading to the formation of chiral crystalline environments.

Cocrystal Formation with Organic Amines and Other Coformers

The acidic nature of the carboxylic acid group in 2-nitro-4-sulfamoylbenzoic acid makes it an excellent candidate for forming cocrystals with a variety of coformers, particularly organic amines. The interaction between the carboxylic acid and the amine can result in either a neutral cocrystal, where a hydrogen bond connects the two components, or a molecular salt, where proton transfer occurs.

A study on 2-chloro-4-nitrobenzoic acid, a structurally related compound, demonstrated the formation of both cocrystals and molecular salts with various coformers, including isonicotinamide, 3,3-diethylpyridine-2,4(1H,3H)-dione, and pyrrolidin-2-one. nih.gov These complexes were stabilized by a range of heteromeric hydrogen-bonded synthons. nih.gov Similarly, cocrystals of caffeine (B1668208) have been successfully synthesized with substituted nitroanilines and nitrobenzoic acids, resulting in diverse structures such as two-dimensional flat layers, corrugated layers, and 3D interlocked networks. rsc.org These examples highlight the potential of nitro-substituted benzoic acids to form a wide array of cocrystalline structures.

The formation of cocrystals is not limited to amines. For instance, pyrazinamide (B1679903) has been shown to form multiple stoichiometric cocrystals with 3-nitrophthalic acid. acs.org This underscores the versatility of nitro-containing aromatic acids in cocrystal design. The choice of coformer and the specific functional groups present play a critical role in determining the final crystal structure and its properties.

Molecular Salt Formation and Structural Characterization

When the acidity of the benzoic acid derivative and the basicity of the coformer are sufficiently different, proton transfer can occur, leading to the formation of a molecular salt. These salts are comprised of ions held together primarily by electrostatic interactions, in addition to other intermolecular forces like hydrogen bonding.

For example, the reaction of 2-chloro-4-nitrobenzoic acid with 2-carboxypiperidinium and (2-hydroxyethyl)ammonium resulted in the formation of molecular salts. nih.gov The structural characterization of these salts, typically performed using single-crystal X-ray diffraction, reveals the ionic nature of the interaction and the intricate network of hydrogen bonds that stabilize the crystal lattice.

Analysis of Intermolecular Interactions

The stability and structure of the crystalline forms of 2-nitro-4-sulfamoylbenzoic acid and its derivatives are dictated by a complex interplay of various intermolecular interactions. A thorough analysis of these interactions is essential for understanding and predicting crystal packing.

Hydrogen Bonding Networks (O-H···O, N-H···O, C-H···O)

Hydrogen bonds are the most significant directional interactions in the crystal structures of benzoic acid derivatives. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), often leading to the formation of robust dimeric synthons (O-H···O). researchgate.net The sulfonamide group provides additional hydrogen bond donors (N-H) and acceptors (S=O), while the nitro group acts as a strong hydrogen bond acceptor.

The presence of the nitro group introduces additional possibilities for hydrogen bonding. The oxygen atoms of the nitro group are effective hydrogen bond acceptors, readily participating in N-H···O and C-H···O interactions. psu.edu Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing the relative importance of different types of hydrogen bonds in the crystal packing. nih.govresearchgate.net

Charge-Transfer Complexation

The electronic structure of 2-Nitro-4-sulfamoylbenzoic acid is characterized by a benzene (B151609) ring substituted with two potent electron-withdrawing groups: a nitro group (-NO₂) and a sulfamoyl group (-SO₂NH₂). This arrangement results in a significant polarization of the aromatic ring, making it electron-deficient. smolecule.com Such electron-poor π-systems are prime candidates for engaging in charge-transfer (CT) interactions with electron-rich molecules (donors).

In a charge-transfer complex, an electron from the highest occupied molecular orbital (HOMO) of a donor molecule is partially transferred to the lowest unoccupied molecular orbital (LUMO) of an acceptor molecule. For 2-Nitro-4-sulfamoylbenzoic acid, the electron-deficient π-system, heavily influenced by the nitro and sulfamoyl substituents, acts as the acceptor component. While specific studies detailing charge-transfer complexation for this exact molecule are not prevalent, the fundamental electronic properties strongly support its potential to form such complexes. The interaction involves the overlap of the donor's HOMO with the acceptor's LUMO, often resulting in the appearance of a new, characteristic absorption band in the UV-visible spectrum. acs.org In related systems, transitions such as intraligand charge-transfer (ILCT) have been identified as responsible for specific electronic properties. acs.org The cumulative electron-withdrawing effects of the substituents create a highly polarized ring, enhancing its ability to accept electron density from a suitable donor. smolecule.com

Pi-Stacking Interactions

Pi-stacking (π-π) is a non-covalent interaction that occurs between aromatic rings. wikipedia.org These interactions are crucial in the assembly of supramolecular structures and play a significant role in the crystal packing of organic molecules. rsc.orgbeilstein-journals.org The aromatic ring of 2-Nitro-4-sulfamoylbenzoic acid is highly electron-deficient due to the influence of its substituents. This electronic character dictates the nature of its π-stacking interactions.

Instead of typical π-π stacking seen between neutral benzene rings, the interactions involving 2-Nitro-4-sulfamoylbenzoic acid are more likely to be of a π-donor-acceptor type, where its electron-deficient ring interacts favorably with an electron-rich aromatic ring. wikipedia.org This is analogous to the well-studied arene-perfluoroarene interaction. wikipedia.org

When stacking with another molecule of its kind, a face-to-face arrangement would be electrostatically unfavorable. Therefore, offset or slipped-stacking geometries are expected, which minimize repulsion and maximize attraction between the quadrupole moments of the rings. Crystal structure analyses of similar organic molecules containing nitro-substituted aromatic rings reveal typical distances for these interactions.

| Interaction Type | Compound Example | Stacking Distance (Centroid-to-Centroid) | Reference |

| Offset Face-to-Face π···π | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | 3.82 Å | rsc.org |

| π–π Stacking | 4,5-dimethoxy-2-nitrobenzyl acetate (B1210297) | 3.6087 (11) Å | nih.gov |

| Lamellar π–π Stacking | Benzo[ghi]perylenetriimide derivative | 3.45 Å | beilstein-journals.org |

Crystal Packing and Polymorphism

Crystal packing refers to the specific arrangement of molecules in a crystal lattice, which is governed by a delicate balance of intermolecular forces. Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. nih.gov These different polymorphs of the same compound can exhibit distinct physical properties.

Compounds like 2-Nitro-4-sulfamoylbenzoic acid, which possess multiple functional groups capable of forming strong and directional intermolecular interactions (e.g., hydrogen bonds from the carboxylic acid and sulfonamide groups) as well as weaker contacts (e.g., π-stacking), are highly prone to polymorphism. nih.govresearchgate.net The specific crystalline form that emerges can be influenced by crystallization conditions.

Studies on closely related molecules demonstrate this tendency:

2-chloro-4-nitrobenzoic acid , which shares the nitrobenzoic acid core, is known to have at least two polymorphic forms that differ in their thermodynamic stability and lattice parameters. rsc.org

Furosemide (B1674285) , a complex sulfamoylbenzoic acid derivative, exhibits at least three polymorphs arising from different molecular conformations and hydrogen-bonding patterns (synthons). researchgate.net

4,5-dimethoxy-2-nitrobenzyl acetate was found to crystallize as two distinct polymorphs (orange and yellow forms) based on differences in their intermolecular C—H⋯O and π–π interactions. nih.gov

The existence of multiple, energetically accessible conformations and competing intermolecular interactions makes the polymorphic landscape of 2-Nitro-4-sulfamoylbenzoic acid a subject of significant interest in crystal engineering.

Supramolecular Aggregation Patterns (e.g., Dimer Formation, Two-Dimensional Networks)

The supramolecular aggregation of 2-Nitro-4-sulfamoylbenzoic acid in the solid state is dominated by predictable and robust hydrogen-bonding motifs, known as supramolecular synthons. The presence of both carboxylic acid and sulfonamide groups provides multiple sites for highly directional hydrogen bonds, leading to the formation of well-defined aggregation patterns.

Dimer Formation: The most common and stable motif for carboxylic acids is the formation of a cyclic dimer through a pair of O-H···O hydrogen bonds between two acid groups. This is known as the R²₂(8) homosynthon and is a primary building block in the crystal structures of most carboxylic acids, including related substituted benzoic acids. rsc.org

Similarly, the sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). It can form its own robust dimer, the R²₂(8) sulfonamide dimer, via a pair of N-H···O hydrogen bonds. researchgate.net

| Supramolecular Synthon | Functional Groups Involved | Description | Observed in Related Compounds | Reference |

| Carboxylic Acid Dimer | -COOH | Two molecules form a cyclic dimer via O-H···O hydrogen bonds. | 2-chloro-4-nitrobenzoic acid | rsc.org |

| Sulfonamide Dimer | -SO₂NH₂ | Two molecules form a cyclic dimer via N-H···O hydrogen bonds. | Furosemide polymorphs | researchgate.net |

Influence of Substituents on Crystal Architecture

The nature and position of substituents on the benzoic acid ring profoundly influence the resulting crystal architecture. In 2-Nitro-4-sulfamoylbenzoic acid, the specific placement of the nitro group (ortho to the carboxyl) and the sulfamoyl group (para to the carboxyl) dictates the molecule's steric and electronic profile, which in turn controls the hierarchy and geometry of intermolecular interactions.

Electronic Effects : Both the nitro and sulfamoyl groups are strongly electron-withdrawing. This polarization affects not only the potential for charge-transfer complexes but also the acidity of hydrogen bond donors and the acceptor strength of oxygen and nitrogen atoms within the molecule. smolecule.comresearchgate.net This electronic tuning modulates the strength and directionality of hydrogen bonds and π-stacking interactions.

Steric and Conformational Effects : The ortho-nitro group can sterically influence the conformation of the adjacent carboxylic acid group, potentially affecting its ability to form the classic dimer synthon or favoring other arrangements. The sulfonamide group also has conformational flexibility, and different torsional angles can lead to different packing arrangements and polymorphs, as seen in the case of furosemide. researchgate.net

Environmental Fate and Degradation Studies of 2 Nitro 4 Sulfamoylbenzoic Acid

Biodegradation Pathways and Mechanisms

The biodegradation of nitroaromatic compounds, a class to which 2-Nitro-4-sulfamoylbenzoic acid belongs, is a key process in their environmental removal. nih.govnih.gov Microorganisms have evolved various strategies to break down these complex molecules. nih.gov

Research on the biodegradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG offers a compelling model for understanding how 2-Nitro-4-sulfamoylbenzoic acid might be broken down in the environment. nih.govdoaj.org This bacterial strain can utilize 2-nitrobenzoate as its sole source of carbon and energy. nih.govdoaj.org Other bacteria, such as Burkholderia cepacia and Ralstonia paucula, have also been shown to degrade 4-nitrobenzoate (B1230335). researchgate.net The degradation of nitroaromatic compounds can occur through either oxidative or reductive pathways. nih.gov

In the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, key metabolic intermediates have been identified, including salicylate (B1505791) and catechol. nih.govdoaj.org The process also involves the release of nitrite (B80452) ions. nih.govdoaj.org This is in contrast to some other bacterial degradation pathways for 2-nitrobenzoate that proceed through intermediates like 3-hydroxyanthranilate or anthranilate and result in the accumulation of ammonium (B1175870) ions. nih.gov The degradation of 4-nitrobenzoate by other bacteria has been shown to produce intermediates such as 4-hydroxylaminobenzoate and protocatechuate. researchgate.net

Table 1: Metabolic Intermediates in Nitrobenzoate Degradation

| Original Compound | Bacterial Strain | Metabolic Intermediates | Reference |

| 2-Nitrobenzoate | Arthrobacter sp. SPG | Salicylate, Catechol, Nitrite | nih.govdoaj.org |

| 4-Nitrobenzoate | Pseudomonas putida TW3 | 4-Hydroxylaminobenzoate, Protocatechuate | researchgate.net |

The breakdown of 2-nitrobenzoate by Arthrobacter sp. SPG involves a series of enzymatic reactions. nih.gov A 2-nitrobenzoate-2-monooxygenase initiates the process by converting 2-nitrobenzoate into salicylate and nitrite. nih.govdoaj.org Subsequently, salicylate hydroxylase transforms salicylate into catechol. nih.govdoaj.org The aromatic ring of catechol is then cleaved by catechol-1,2-dioxygenase. nih.govdoaj.org Other enzymes, such as dioxygenases and monooxygenases, are also known to be involved in the degradation of various nitroaromatic compounds by inserting oxygen atoms into the aromatic ring, which can lead to the removal of the nitro group. nih.gov

Environmental Persistence and Mobility

The persistence and movement of 2-Nitro-4-sulfamoylbenzoic acid in the environment are influenced by its chemical properties and interactions with soil and water.

Studies on the degradation of 2-nitrobenzoate in soil microcosms provide valuable insights into the potential fate of 2-Nitro-4-sulfamoylbenzoic acid in terrestrial environments. Arthrobacter sp. SPG has demonstrated the ability to degrade over 90% of 2-nitrobenzoate in both sterile and non-sterile soil within 10 to 12 days. nih.gov The degradation rate in non-sterile soil was observed to be faster than in sterile soil, highlighting the significant role of the native microbial population in the breakdown process. nih.gov The presence of organic matter, such as that in liquid swine slurry, can also enhance the degradation of sulfonamides in soil, likely due to increased microbial activity and bioavailability. nih.gov

Table 2: Degradation of 2-Nitrobenzoate in Soil Microcosms by Arthrobacter sp. SPG

| Time (days) | Degradation in Sterile Soil (%) | Degradation in Non-Sterile Soil (%) | Reference |

| 6 | 45 | 47 | nih.gov |

| 8 | 70 | 80 | nih.gov |

| 10 | >90 | Not specified | nih.gov |

Non-degradability in Waste Water Treatment Plants

Conventional wastewater treatment plants (WWTPs) are often not equipped to completely eliminate complex synthetic molecules like 2-Nitro-4-sulfamoylbenzoic acid and its related compounds. nih.gov Studies on furosemide (B1674285), a structurally related and widely used pharmaceutical, demonstrate that it is frequently detected in both the influent and effluent of WWTPs, indicating incomplete removal. researchgate.netnih.gov Furosemide has been found in wastewater and the receiving environment at concentrations ranging from a few hundred nanograms per liter to several micrograms per liter. nih.gov

Research on the fate of furosemide in a Parisian WWTP showed that while the parent compound was degraded by over 75%, its main degradation products, saluamine (4-chloro-5-sulfamoylanthranilic acid) and a pyridinium (B92312) derivative, were also present in the raw wastewater. nih.gov Although the removal efficiency for these transformation products was high (over 80%), all three compounds were still present in the treated effluents at concentrations of hundreds of nanograms per liter. nih.govresearchgate.net This persistence highlights the challenge that compounds with a sulfamoylbenzoic acid moiety pose to standard wastewater treatment protocols. nih.gov The continuous release of these substances into the aquatic environment is a growing concern due to their potential persistence and ecotoxicity. nih.gov Advanced oxidation processes, such as ozonation and chlorination, have shown effectiveness in degrading furosemide but can also lead to the formation of other transformation products like saluamine. nih.gov

Furosemide and Metabolite Concentrations in Wastewater Treatment Plant (WWTP)

Data from a study on the Seine-Centre WWTP in Paris, France.

| Compound | Concentration in Raw Wastewater (μg/L) | Removal Rate in WWTP | Concentration in Treated Effluent |

|---|---|---|---|

| Furosemide | ~2.5 - 3.5 | >75% | Hundreds of ng/L |

| Saluamine | ~2.5 - 3.5 | >80% | Hundreds of ng/L |

| Pyridinium of Furosemide | ~2.5 - 3.5 | >80% | Hundreds of ng/L |

Remediation and Mitigation Strategies

Given the persistence of 2-Nitro-4-sulfamoylbenzoic acid and related compounds in the environment, research into effective remediation and mitigation strategies is critical. These strategies encompass both the cleanup of contaminated sites and the prevention of pollution at its source during industrial synthesis.

Bioremediation offers an environmentally sound approach to cleaning up sites contaminated with nitroaromatic compounds. While specific studies on 2-Nitro-4-sulfamoylbenzoic acid are limited, research on analogous structures provides valuable insights. For instance, bacteria capable of degrading nitrobenzoates and sulfonamides have been identified and characterized.

A notable example is the bacterium Arthrobacter sp. strain SPG, which can utilize 2-nitrobenzoate as its sole source of carbon and energy. nih.gov This strain degrades 2-nitrobenzoate through an oxidative pathway, converting it to salicylate and then to catechol, which is further broken down. nih.gov In microcosm studies, Arthrobacter sp. SPG degraded more than 90% of the 2-nitrobenzoate in both sterile and non-sterile soil within 10 to 12 days. nih.gov This demonstrates the potential of using specific bacterial strains for the effective bioremediation of soil contaminated with nitroaromatic compounds. nih.gov

Similarly, studies on the antibiotic sulfamethoxazole, which contains a sulfonamide group, have identified bacterial strains capable of its degradation. Acinetobacter sp. S1 and Pseudomonas sp. S2 were isolated from immobilized biomass reactors and showed complete degradation of sulfamethoxazole. eeer.org The degradation pathway involves cleavage of the S-N bond, among other steps. frontiersin.org These findings suggest that microbial consortia or specific isolated strains could be developed for the bioremediation of water and soil contaminated with sulfonamide-containing compounds like 2-Nitro-4-sulfamoylbenzoic acid. eeer.orgnih.gov

Potential Microorganisms for Bioremediation of Related Compounds

| Microorganism | Target Compound | Degradation Pathway/Key Feature | Potential Application |

|---|---|---|---|

| Arthrobacter sp. SPG | 2-Nitrobenzoate | Oxidative pathway via salicylate and catechol. nih.gov | Remediation of soil contaminated with nitroaromatic compounds. nih.gov |

| Acinetobacter sp. S1 | Sulfamethoxazole | Isolated from immobilized biomass; capable of complete degradation. eeer.org | Wastewater treatment and remediation of sulfonamide contamination. eeer.org |

| Pseudomonas sp. S2 | Sulfamethoxazole | Co-operates with Acinetobacter sp. for increased degradation. eeer.org | Wastewater treatment and remediation of sulfonamide contamination. eeer.org |

| Burkholderia cepacia (Strain PB4) | 4-Nitrobenzoate, 4-Aminobenzoate | Degrades via partial reduction to 4-hydroxylaminobenzoate. researchgate.net | Remediation of sites with mixed nitroaromatic and aminoaromatic contaminants. researchgate.net |

A key aspect of environmental protection is minimizing waste generation during the chemical synthesis process. The industrial production of nitroaromatic compounds can generate significant chemical waste. For example, the synthesis of the related compound 2-nitro-4-methyl sulphonyl benzoic acid using traditional methods involves nitric acid oxidation at high temperatures, which is time-consuming, has a large nitric acid consumption, and produces substantial amounts of waste nitric acid and nitrogen oxide gases. google.com

Industrial Waste Management Strategies in Synthesis

| Traditional Method Issue | Proposed Improvement | Environmental/Efficiency Benefit |

|---|---|---|

| Large consumption of nitric acid. google.com | Dropwise addition of high-concentration nitric acid with simultaneous distillation of low-concentration nitric acid. google.com | Reduces nitric acid consumption; distilled acid can be reused. google.com |

| Generation of waste nitric acid and nitrogen oxide gas. google.com | Using V2O5 as a catalyst and introducing oxygen during the reaction. google.com | Significantly reduces the generation of waste acid and gas, lowering environmental protection pressure. google.com |

| Long reaction times. google.com | Rapid heating to reaction temperature and matching nitric acid addition with oxygen introduction rate. google.com | Shortens reaction time from many hours to 0.5-1.0 hour, improving production efficiency. google.com |

Advanced Applications and Material Science Potential of 2 Nitro 4 Sulfamoylbenzoic Acid Derivatives

Nonlinear Optical (NLO) Material Properties

The quest for advanced nonlinear optical (NLO) materials is driven by their potential applications in photonics, optical computing, and high-speed data communication. Organic molecules have garnered considerable attention in this field due to their large second and third-order NLO responses. The NLO properties of organic compounds are intrinsically linked to their molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is a key determinant of the material's hyperpolarizability and, consequently, its NLO response.

Derivatives of 2-Nitro-4-sulfamoylbenzoic acid are promising candidates for NLO materials. The nitro group (NO₂) is a powerful electron-withdrawing group, which can induce a strong dipole moment in the molecule. nih.gov This, combined with the potential for incorporating various electron-donating groups through modification of the sulfamoyl or carboxylic acid moieties, allows for the fine-tuning of the molecule's electronic properties. Theoretical studies on similar L-shaped sulfamoylbenzoic acid derivatives have shown that these molecules can exhibit significant third-order NLO properties. scispace.comresearchgate.net The delocalization of π-electrons across the benzene (B151609) ring, influenced by the substituents, is a critical factor in enhancing the NLO response. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the hyperpolarizability of these molecules and guiding the synthesis of new derivatives with optimized NLO characteristics. researchgate.net

Role as Building Blocks in Functional Materials

The chemical architecture of 2-Nitro-4-sulfamoylbenzoic acid makes it a valuable building block for the synthesis of more complex functional materials. The presence of three distinct functional groups—carboxylic acid, sulfamoyl, and nitro group—offers multiple reaction sites for derivatization. This versatility allows for the construction of a wide array of molecules with tailored properties for various applications.

One significant application is in the synthesis of unsymmetrical biaryls, which are important structural motifs in many functional materials. orgsyn.org Cross-coupling reactions, where the carboxylic acid group can be used to generate an in-situ organometallic reagent, provide a convenient route to these biaryls. orgsyn.org Furthermore, the sulfamoyl group can be readily converted into sulfonamides by reaction with primary or secondary amines, and the carboxylic acid can be transformed into amides or esters. nih.govnih.gov These reactions open up pathways to a diverse range of derivatives with potential applications as dyes, and components of polymers and other advanced materials. The nitro group, in addition to its electronic effects, can be reduced to an amino group, providing another point for further functionalization and the creation of novel molecular architectures. mdpi.com

Enzyme Inhibition Studies Beyond Biological Efficacy (Focus on Molecular Mechanism and Specificity)

The sulfamoylbenzoic acid scaffold is a well-established pharmacophore in the design of enzyme inhibitors. The specific substitution pattern of 2-Nitro-4-sulfamoylbenzoic acid derivatives allows for targeted interactions with the active sites of various enzymes, leading to potent and selective inhibition. The focus of this section is on the molecular mechanisms underpinning this inhibition.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The sulfonamide group is a classic zinc-binding group that anchors inhibitors to the zinc ion in the active site of CAs. semanticscholar.org

Derivatives of sulfamoylbenzoic acid have been extensively studied as CA inhibitors. nih.govsemanticscholar.orgtandfonline.commdpi.comacs.org The sulfamoyl group of the inhibitor coordinates to the Zn(II) ion in the enzyme's active site, displacing a water molecule or a hydroxide (B78521) ion. The benzene ring and its substituents then form further interactions with the surrounding amino acid residues, which determines the inhibitor's potency and selectivity for different CA isoforms. For instance, the carboxylate group can form hydrogen bonds with active site residues, enhancing the binding affinity. tandfonline.com The nitro group, through its electronic and steric properties, can also influence the binding orientation and selectivity. Studies on related sulfonamides have shown that different substitution patterns on the aromatic ring lead to varying inhibitory profiles against different CA isoforms, such as hCA I, II, IV, and IX. semanticscholar.orgacs.org The design of isoform-selective inhibitors is a key goal in this field to minimize off-target effects.

Inhibition of Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, as it catalyzes the release of arachidonic acid from membrane phospholipids. nih.govd-nb.inforesearchgate.netresearchgate.netresearcher.life The inhibition of cPLA2α is therefore a major target for the development of anti-inflammatory drugs.

N-substituted 4-sulfamoylbenzoic acid derivatives have emerged as potent inhibitors of cPLA2α. nih.govd-nb.inforesearchgate.net In these inhibitors, the benzoic acid moiety is crucial for binding, while the substituents on the sulfamoyl nitrogen atom can be varied to optimize potency and selectivity. Structure-activity relationship (SAR) studies have shown that the nature of the N-substituents significantly impacts the inhibitory activity. d-nb.info For example, the introduction of bulky and lipophilic groups on the sulfonamide nitrogen can lead to a substantial increase in inhibitory potency, with some derivatives exhibiting submicromolar IC₅₀ values. d-nb.inforesearchgate.net The development of these inhibitors often starts from hits identified through virtual screening, followed by chemical synthesis and biological evaluation to refine the structure and improve the inhibitory profile. d-nb.info

Inhibition of Urease Enzymes

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. The inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria.

Derivatives of sulfamoylbenzoic acid have been investigated as urease inhibitors. nih.govdntb.gov.uafrontiersin.orgmdpi.com The sulfamoyl group and other functionalities on the benzene ring can interact with the active site of the urease enzyme. Kinetic studies of related sulfonamide derivatives have revealed different modes of inhibition, including competitive and mixed-type inhibition. mdpi.com Molecular docking studies provide insights into the binding mode of these inhibitors, showing how they interact with the amino acid residues and the nickel ions in the active site of the enzyme. mdpi.com The development of dual-action inhibitors that target both urease and the bacteria themselves is an active area of research. nih.gov

Chemosensor Development (Hypothetical, based on chemical properties/reactivity)

The development of chemosensors for the selective detection of ions and small molecules is a rapidly growing field with applications in environmental monitoring, clinical diagnostics, and industrial process control. The design of a chemosensor relies on a molecule that can selectively bind to a target analyte and produce a measurable signal, such as a change in color or fluorescence.